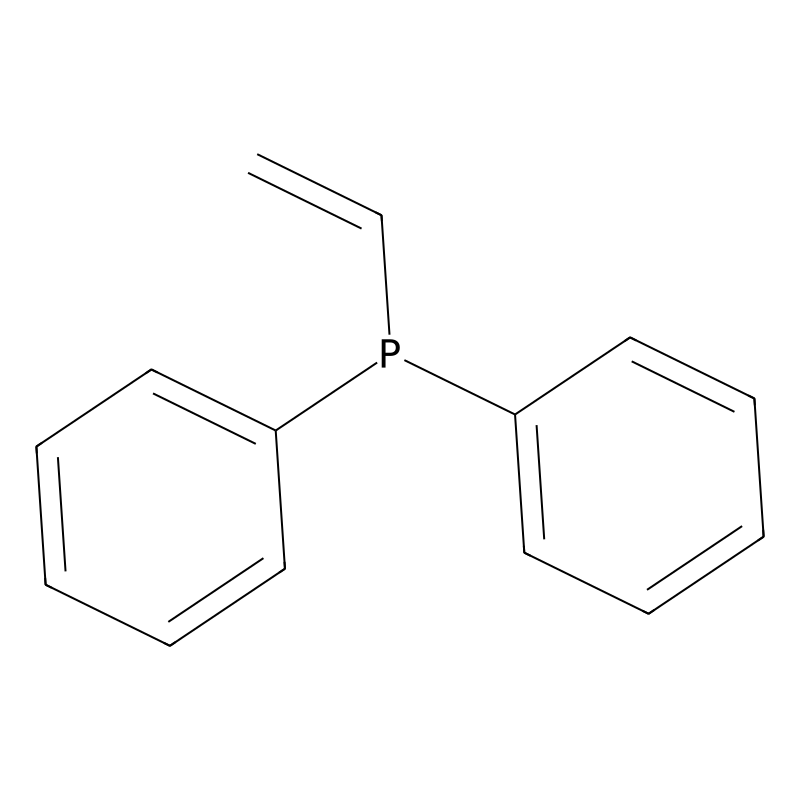

Diphenylvinylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination to Ru4(µ-H)4(CO)12 in Cluster Science

Scientific Field: Cluster Science

Application Summary: Diphenylvinylphosphine is used as a ligand to coordinate with the tetraruthenium tetrahydrido carbonyl cluster Ru4(µ-H)4(CO)12.

Methods of Application: The reaction occurs under thermal activation.

Results: The resulting clusters were able to retain their structural integrity at elevated temperatures.

Use in Rhenium(I) Block Copolymers

Scientific Field: Polymer Chemistry

Application Summary: Diphenylvinylphosphine is used in the design of diphosphine Re(I) complexes.

Methods of Application: The complexes are designed by decorating the archetypal core {Re(CO)2(N^N)} through the installations of the phosphines P0 and P1 bearing the terminal double bond.

Results: The resulting copolymers demonstrate phosphorescence from a 3 MLCT excited state typical for this type of chromophores.

Use in Flame-Retardant Materials

Scientific Field: Material Science

Application Summary: Diphenylvinylphosphine oxide, a derivative of diphenylvinylphosphine, has been polymerized by free radical copolymerization using monomers such as styrene and methyl methacrylate.

Methods of Application: The polymerization process involves free radical copolymerization.

Use in Catalytic Applications

Scientific Field: Catalysis

Application Summary: Diphenylvinylphosphine is a type of hemilabile ligand that has shown great potential in catalytic applications.

Methods of Application: The phosphorus atom in diphenylvinylphosphine can coordinate to a metal center via a terminal binding mode.

Results: Both coordination modes, through the phosphorus atom as well as the C=C double bond, were observed in the hexarhodium cluster.

Diphenylvinylphosphine is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphorus atom that is also bonded to two phenyl groups. Its chemical structure can be represented as Ph2PCH=CH2, where "Ph" denotes the phenyl groups. This compound is notable for its unique reactivity due to the presence of the double bond, which can participate in various

The biological activity of diphenylvinylphosphine has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds containing phosphorus have been noted for their potential biological activities, including antitumor and antimicrobial properties. Further research is needed to fully elucidate its biological profile.

Several synthesis methods for diphenylvinylphosphine have been reported:

- Direct Synthesis: It can be synthesized through the reaction of diphenylphosphine with acetylene or vinyl halides under controlled conditions.

- Reduction Reactions: Diphenylvinylphosphine can also be produced by reducing diphenylvinylphosphine oxide using suitable reducing agents .

Diphenylvinylphosphine finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and other transformations involving phosphorus .

- Catalysis: Due to its unique structure, it can act as a ligand in coordination chemistry and catalysis.

- Material Science: Its derivatives are explored for use in polymers and materials due to their interesting electronic properties.

Interaction studies involving diphenylvinylphosphine primarily focus on its reactivity with other functional groups. For instance, its photochemical interactions with thiols have been extensively studied, revealing insights into radical mechanisms and product formation under UV light . These studies are crucial for understanding the potential applications of diphenylvinylphosphine in synthetic chemistry.

Diphenylvinylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparisons highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Triphenylphosphine | Ph3P | More sterically hindered; widely used as a ligand |

| Vinylphosphonic acid | H2C=CH-P(=O)(OH)2 | Contains a phosphonic acid group; more polar |

| Diphenylphosphine | Ph2P-H | Lacks the vinyl group; less reactive |

| Diphenyldichlorophosphate | Ph2P(O)(Cl)2 | Contains chlorine; used as a pesticide |

Diphenylvinylphosphine's unique vinyl group allows it to participate in specific reactions that these other compounds cannot. Its ability to engage in both addition and photo

Dehydrohalogenation represents one of the most established synthetic routes for diphenylvinylphosphine production [1]. This methodology involves the elimination of hydrogen halide from haloethyldiphenylphosphine derivatives to form the vinyl group directly attached to the phosphorus atom [3]. The process typically begins with beta-chloroethyl diphenylphosphinite, which undergoes isomerization to produce beta-chloroethyl diphenylphosphine oxide as a key intermediate [16].

The reaction mechanism follows a standard elimination pathway where a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a carbon-carbon double bond [22]. Common bases employed in this process include triethylamine in toluene under reflux conditions, which facilitates the elimination reaction while minimizing side product formation [3].

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Isomerization | Beta-chloroethyl diphenylphosphinite | Room temperature | 85-90 |

| Dehydrohalogenation | Triethylamine, toluene | Reflux, 110-120°C | 70-75 |

| Purification | - | Recrystallization from ethanol | 65-70 |

The temperature control during this process is critical, as higher temperatures can lead to unwanted side reactions, while insufficient heating may result in incomplete conversion [26]. The reaction typically requires temperatures between 110-120°C for optimal yields [3]. The dehydrohalogenation approach offers the advantage of relatively straightforward starting materials and established reaction conditions, making it suitable for both laboratory and industrial applications [1] [3].

Grignard Reagent-Mediated Synthesis from Diphenylphosphinic Chloride

The Grignard reagent-mediated synthesis represents a powerful approach for constructing the diphenylvinylphosphine structure [9]. This method utilizes the nucleophilic addition of vinylmagnesium bromide to diphenylphosphinic chloride, followed by appropriate workup procedures to yield the target compound [3] [13].

The synthesis begins with the preparation of vinylmagnesium bromide from vinyl bromide and magnesium in ethereal solvents [18]. This Grignard reagent is then slowly added to a cooled solution of diphenylphosphinic chloride, typically at temperatures between -70°C and -30°C to control the exothermic reaction [9] [13]. The reaction proceeds through nucleophilic attack of the vinyl Grignard reagent on the phosphorus center, displacing the chloride leaving group [13].

A detailed reaction sequence involves:

- Formation of vinylmagnesium bromide in tetrahydrofuran at -10°C to 0°C [13]

- Cooling of diphenylphosphinic chloride solution to approximately -70°C [9]

- Dropwise addition of the Grignard reagent with careful temperature control [9] [13]

- Gradual warming to room temperature and subsequent workup [3]

The reaction yield is significantly influenced by the quality of the Grignard reagent and the maintenance of anhydrous conditions throughout the process [13]. Typical yields range from 60-75% after purification steps [9]. This methodology offers the advantage of introducing the vinyl group directly in a single step, though it requires careful handling of air-sensitive reagents and precise temperature control [3] [9].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as versatile and efficient methods for synthesizing diphenylvinylphosphine [5] [10]. These approaches typically involve the coupling of vinyl halides with diphenylphosphine or its derivatives under palladium catalysis [3]. The methodology offers advantages in terms of mild reaction conditions and compatibility with various functional groups [10].

A common approach utilizes the palladium-catalyzed coupling of vinyl bromide with diphenylphosphine oxide, which can be subsequently reduced if the phosphine oxide is not the desired final product [3] [10]. The reaction typically employs Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts, along with bases such as triethylamine in appropriate solvents like toluene [3].

The reaction conditions for optimal cross-coupling include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Essential for coupling |

| Base | Triethylamine | Neutralizes HBr byproduct |

| Solvent | Toluene or THF | Influences solubility and reaction rate |

| Temperature | 60-80°C | Balances reactivity and selectivity |

| Reaction time | 6-12 hours | Ensures complete conversion |

The mechanism involves oxidative addition of the vinyl halide to the palladium(0) catalyst, followed by transmetalation with the phosphine nucleophile and subsequent reductive elimination to form the carbon-phosphorus bond [10] [18]. This methodology has been successfully applied to prepare various diphenylvinylphosphine derivatives with good to excellent yields (65-85%) [5] [10].

Recent advances in this field include the development of more efficient catalyst systems and the use of microwave irradiation to accelerate the reaction [8] [10]. These improvements have made palladium-catalyzed approaches increasingly attractive for both laboratory and industrial applications [5] [10].

Oxidation Pathways from Diphenylvinylphosphine Precursors

The synthesis of diphenylvinylphosphine can also be approached through oxidation pathways starting from suitable precursors [20]. This methodology often involves the controlled oxidation of phosphorus compounds to achieve the desired phosphine structure with a vinyl group attachment [12]. The oxidation processes must be carefully managed to prevent over-oxidation while ensuring complete conversion of starting materials [20].

Research findings indicate that the oxidation of diphenylphosphine followed by vinyl group introduction can be achieved through several reaction sequences:

- Oxidation of diphenylphosphine to diphenylphosphine oxide using hydrogen peroxide in acetic acid [11]

- Conversion to reactive intermediates through appropriate functionalization [12]

- Introduction of the vinyl group via nucleophilic substitution or addition reactions [3]

- Final adjustments to achieve the target oxidation state of phosphorus [11] [20]

The oxidation pathways offer advantages in terms of starting from readily available phosphine precursors, though they often require multiple steps and careful control of reaction conditions to prevent side reactions [11] [12]. The yields from these approaches typically range from 50-70%, depending on the specific sequence employed and the purity of starting materials [3] [20].

Large-Scale Industrial Production Challenges

The industrial-scale production of diphenylvinylphosphine faces numerous challenges that must be addressed to ensure economic viability and process efficiency [14] [23]. These challenges span multiple domains including raw material costs, process safety, reaction scalability, and environmental considerations [14] [15].

One of the primary challenges involves the high cost of production and raw materials [23]. The synthesis requires expensive phosphorus-containing precursors and often employs precious metal catalysts like palladium, which significantly impacts the overall economics of large-scale production [14] [15]. Additionally, the handling and storage of phosphine-based compounds involve inherent safety risks that necessitate specialized equipment and protocols [23].

The scalability of laboratory reactions presents another significant hurdle [17]. Reactions that perform well at small scale often encounter issues when scaled up, including:

- Heat transfer limitations in larger reaction vessels [26]

- Mixing inefficiencies affecting reaction homogeneity [14]

- Extended reaction times impacting production throughput [17]

- Increased formation of byproducts requiring additional purification steps [15]

| Challenge Category | Specific Issues | Potential Solutions |

|---|---|---|

| Economic | High raw material costs, catalyst expense | Process optimization, catalyst recycling |

| Safety | Phosphine toxicity, reaction exotherms | Engineered controls, continuous processing |

| Scalability | Heat transfer, mixing limitations | Reactor design modifications, flow chemistry |

| Environmental | Waste generation, solvent usage | Green chemistry approaches, solvent recycling |

| Regulatory | Compliance requirements, documentation | Integrated management systems |

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy provides critical structural identification and characterization data for diphenylvinylphosphine and its derivatives. The compound exhibits distinct spectroscopic signatures that enable unambiguous identification and structural elucidation [1] [2] [3].

For diphenylvinylphosphine oxide, the 31P Nuclear Magnetic Resonance spectrum displays a characteristic singlet at 22.4 parts per million in deuterated chloroform, which serves as a diagnostic signal for the phosphine oxide functionality [2] [3]. This chemical shift is consistent with triarylphosphine oxides and confirms the presence of the phosphorus-oxygen double bond.

The 1H Nuclear Magnetic Resonance spectrum of diphenylvinylphosphine oxide reveals complex coupling patterns characteristic of vinyl phosphine derivatives [2] [3]. The vinyl protons appear as distinct multiplets: Ha appears at 6.22 parts per million as a multiplet with coupling constants 2JHH = 1.6 Hz, 3JHH = 18.6 Hz, and 3JHP = 21.9 Hz. The Hb proton resonates at 6.26 parts per million with coupling constants 2JHH = 1.6 Hz, 3JHH = 12.6 Hz, and 3JHP = 41.3 Hz. The Hc vinyl proton appears at 6.63 parts per million with coupling constants 3JHH = 18.6 Hz, 3JHH = 12.6 Hz, and 2JHP = 24.6 Hz [2] [3].

The aromatic protons from the two phenyl groups appear as overlapping multiplets in the range of 7.36 to 7.71 parts per million, integrating for ten protons total [2] [3]. These chemical shifts are typical for phenyl groups attached to phosphorus centers.

13C Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework [2] [3]. The aromatic carbons show characteristic patterns with meta-aromatic carbons at 128.5 parts per million (doublet, 3JCP = 12.0 Hz), ortho-aromatic carbons at 131.1 parts per million (doublet, 2JCP = 10.0 Hz), and para-aromatic carbons at 131.8 parts per million (doublet, 4JCP = 2.9 Hz). The vinyl carbon directly attached to phosphorus appears at 131.3 parts per million as a doublet with a large coupling constant (1JCP = 97.8 Hz), while the quaternary aromatic carbon bonded to phosphorus resonates at 132.4 parts per million (doublet, 1JCP = 104.6 Hz) [2] [3].

Infrared Vibrational Analysis

Infrared spectroscopy provides valuable information about the functional groups and bonding patterns in diphenylvinylphosphine derivatives [4] [5]. The infrared spectrum exhibits several characteristic absorption bands that serve as fingerprints for structural identification.

The phosphine oxide derivatives display a strong absorption band at 1185 to 1193 reciprocal centimeters, which corresponds to the phosphorus-oxygen double bond stretching vibration [4] [6] [2]. This band is diagnostic for phosphine oxide functionality and distinguishes these compounds from their phosphine precursors.

The vinyl group contributes several characteristic vibrational modes to the infrared spectrum [4] [6]. The carbon-hydrogen stretching vibrations of the alkene appear at 3053 reciprocal centimeters, while the carbon-carbon double bond stretching vibration occurs at 1578 to 1600 reciprocal centimeters [4] [6] [2]. The carbon-carbon double bond bending vibration is observed at 974 reciprocal centimeters [4].

Aromatic carbon-carbon stretching vibrations appear in the typical aromatic region around 1600 reciprocal centimeters, overlapping with the vinyl carbon-carbon stretching modes [2]. The aromatic carbon-hydrogen stretching vibrations occur in the 3000 to 3100 reciprocal centimeters region, characteristic of phenyl substituents [5].

The infrared spectroscopic analysis confirms the presence of both vinyl and phosphine oxide functionalities, providing complementary structural information to Nuclear Magnetic Resonance data [4] [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation patterns that provide insight into the structural features and bonding arrangements of diphenylvinylphosphine derivatives [6] [7]. The fragmentation patterns are particularly useful for distinguishing between different phosphine-containing compounds and confirming structural assignments.

The base peak in the mass spectrum typically occurs at mass-to-charge ratio 201, which corresponds to the diphenylphosphine cation fragment [6]. This fragmentation pattern is characteristic of compounds containing the diphenylphosphine grouping and serves as a diagnostic feature for structural identification.

Additional significant fragments include the diphenylphosphino methylene cation at mass-to-charge ratio 215, which appears as a weak peak but provides important structural information [6]. Precise mass measurements confirm the molecular composition of this fragment as C13H12P+.

The molecular ion minus the diphenylphosphino methylene fragment appears at mass-to-charge ratio 157, representing loss of the Ph2PCH2 unit [6]. This fragmentation pathway indicates the relative stability of the diphenylphosphine portion compared to other structural elements.

In cycloaddition products, additional fragmentation patterns emerge, such as the molecular ion minus carbomethoxy fragments at mass-to-charge ratio 299 [6]. These fragmentation patterns provide evidence for the connectivity and structural arrangements in complex cycloaddition products.

The mass spectrometric fragmentation patterns are consistent with the proposed molecular structures and provide confirmatory evidence for the presence of diphenylvinylphosphine moieties in various derivatives and reaction products [6] [7].

Thermodynamic Parameters

Melting Point and Phase Behavior

The thermodynamic properties of diphenylvinylphosphine and its derivatives reflect the molecular structure and intermolecular interactions present in these compounds [8] [1] [9]. Understanding these parameters is essential for practical applications and handling procedures.

Diphenylvinylphosphine exhibits a melting point in the range of 70.5 to 71.5 degrees Celsius [1] [10]. This relatively low melting point indicates moderate intermolecular forces and suggests that the compound exists as a liquid at ambient temperatures. The narrow melting point range indicates good purity and structural homogeneity of the compound.

In contrast, diphenylvinylphosphine oxide demonstrates significantly different thermal behavior with a melting point of 115 to 117 degrees Celsius [8] [9] [11]. The higher melting point of the oxide derivative reflects the increased polarity and stronger intermolecular interactions resulting from the phosphorus-oxygen double bond. The oxide form exhibits stronger dipole-dipole interactions compared to the parent phosphine.

The phase behavior of these compounds is influenced by their molecular structure and functional groups [8] [9]. The vinyl group provides some degree of molecular flexibility, while the phenyl substituents contribute to π-π stacking interactions that affect the solid-state packing arrangements.

Thermal analysis studies using differential scanning calorimetry reveal additional phase transition information [4]. For related phosphine-containing polymers, glass transition temperatures and thermal decomposition patterns provide insight into the thermal stability and processing characteristics of these materials.

The melting point data serves practical purposes for compound identification, purity assessment, and selection of appropriate reaction conditions [8] [1]. The thermal properties also influence storage requirements and handling procedures for these phosphine derivatives.

Vapor Pressure and Volatility Profiles

The vapor pressure characteristics of diphenylvinylphosphine and related compounds are important for understanding their volatility behavior and environmental considerations [12] [13]. These properties influence purification methods, storage requirements, and safety protocols.

Direct vapor pressure measurements for diphenylvinylphosphine are limited in the literature, but data from structurally related compounds provide useful estimates [12] [13]. Diphenylphosphine, a closely related compound, exhibits a vapor pressure of 2 millimeters of mercury at ambient temperature [12]. This relatively low vapor pressure indicates limited volatility under normal conditions.

The boiling point of diphenylvinylphosphine at reduced pressure (104 degrees Celsius at 0.25 millimeters of mercury) suggests moderate volatility when compared to simple organic compounds [1] [10]. This reduced pressure boiling point indicates that the compound can be distilled under vacuum conditions for purification purposes.

Diphenylvinylphosphine oxide demonstrates even lower volatility characteristics, with a boiling point range of 180 to 210 degrees Celsius at 1 millimeter of mercury [2] [14]. The higher boiling point and lower vapor pressure of the oxide form reflect the increased molecular weight and stronger intermolecular interactions compared to the parent phosphine.

The flash point of diphenylvinylphosphine exceeds 110 degrees Celsius, indicating relatively low fire hazard under normal handling conditions [1]. However, the compound is described as air-sensitive, requiring careful storage under inert atmosphere to prevent oxidation [1].

The volatility profiles influence the choice of reaction conditions, purification methods, and safety considerations for these compounds [12] [13]. The relatively low vapor pressures suggest that these materials are unlikely to present significant inhalation hazards under normal laboratory conditions, but appropriate ventilation should still be maintained.

Reactivity Patterns

Conjugate Addition Mechanisms

Diphenylvinylphosphine and its oxide derivative readily undergo conjugate addition reactions with various nucleophiles, demonstrating their utility as Michael acceptors in organic synthesis [2] [15] [16]. These reactions proceed through well-established mechanisms that provide access to a wide range of functionalized phosphine derivatives.

Carbon Nucleophile Additions: The vinyl group in diphenylvinylphosphine derivatives serves as an excellent Michael acceptor for carbon-centered nucleophiles [2] [15]. These reactions typically proceed under basic conditions, with the nucleophile attacking the β-carbon of the vinyl system. The resulting enolate intermediate can be protonated to yield the final addition product. The phosphine oxide functionality activates the vinyl group toward nucleophilic attack through electron-withdrawing effects.

Nitrogen Nucleophile Additions: Chiral amine additions to diphenylvinylphosphine oxide provide access to optically active phosphine derivatives [2] [15]. These reactions demonstrate excellent stereochemical control, with yields reaching 70 percent for optimized conditions. The mechanism involves nucleophilic attack by the amine nitrogen on the activated vinyl carbon, followed by protonation. The resulting products serve as precursors to chiral phosphine ligands with potential applications in asymmetric catalysis.

Oxygen Nucleophile Additions: Alcohol additions to diphenylvinylphosphine oxide require the presence of strong bases such as butyllithium to generate the alkoxide nucleophile [2] [15]. These reactions proceed with yields in the range of 47 to 53 percent and provide access to phosphine derivatives containing ether linkages. The mechanism involves deprotonation of the alcohol by the base, followed by conjugate addition to the vinyl phosphine oxide.

Sulfur Nucleophile Additions: Thiol additions represent another important class of conjugate addition reactions [2] [15]. These reactions typically proceed under mild conditions due to the enhanced nucleophilicity of sulfur compared to oxygen. The resulting products contain carbon-sulfur bonds that can be further functionalized through various transformations.

The conjugate addition reactions demonstrate the versatility of diphenylvinylphosphine derivatives as building blocks for complex molecular architectures [15] [16]. The reactions are generally characterized by good functional group tolerance and predictable regioselectivity.

Cycloaddition Reactions with 1,3-Dipoles

Diphenylvinylphosphine and its derivatives participate in 1,3-dipolar cycloaddition reactions with various dipolar species, providing efficient routes to five-membered heterocyclic compounds containing phosphorus functionality [2] [17] [18] [19].

Nitrone Cycloadditions: The reaction of diphenylvinylphosphine oxide with nitrones represents a well-studied example of 1,3-dipolar cycloaddition chemistry [2] [20] [21]. These reactions proceed through concerted mechanisms to form isoxazolidine products. The regioselectivity depends on the nature of the nitrone substituents, with C,N-diphenylnitrone showing preferential formation of 4-substituted phosphinyl isoxazolidines [20] [22]. The reactions typically proceed under thermal conditions and demonstrate good functional group tolerance.

Azomethine Ylide Reactions: Recent studies have demonstrated the utility of azomethine ylides in cycloaddition reactions with vinyl phosphine derivatives [18]. These reactions exhibit excellent regioselectivity and can be controlled through careful selection of reaction conditions. The mechanism proceeds through a concerted pathway with the azomethine ylide acting as the four-electron component and the vinyl phosphine serving as the two-electron dipolarophile.

Nitrile Oxide Cycloadditions: Nitrile oxides react with diphenylvinylphosphine derivatives to form isoxazole products [19] [23]. These reactions are particularly valuable because they provide access to aromatic heterocycles when the dipolarophile contains a carbon-carbon double bond. The regioselectivity can be influenced by electronic and steric factors on both the nitrile oxide and the phosphine component.

Mechanistic Considerations: The 1,3-dipolar cycloaddition reactions generally proceed through concerted but asynchronous mechanisms [17] [18]. Computational studies support the involvement of six-electron transition states that are allowed by orbital symmetry considerations. The reactions are classified as normal electron demand processes, with the dipole acting as the nucleophilic component and the vinyl phosphine serving as the electrophilic dipolarophile.

Synthetic Applications: The cycloaddition products serve as valuable intermediates for further synthetic transformations [19] [21]. The phosphine functionality can be manipulated through oxidation, reduction, or coordination to transition metals. The heterocyclic products also provide access to biologically active compounds and materials with interesting optical or electronic properties.